molecular formula C9H12O2 B080116 1-(2-Methoxyphenyl)ethanol CAS No. 13513-82-1

1-(2-Methoxyphenyl)ethanol

Cat. No.: B080116
CAS No.: 13513-82-1
M. Wt: 152.19 g/mol
InChI Key: DHHGVIOVURMJEA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethanol (CAS: Not explicitly provided; molecular formula: C₉H₁₂O₂) is a secondary alcohol featuring a methoxy group at the ortho position of the phenyl ring. This compound is widely utilized in organic synthesis as a precursor for nitriles, amides, and bioactive molecules. Its structure combines steric hindrance from the ortho-methoxy group with electronic effects, making it a valuable substrate in catalytic reactions. For instance, it undergoes MnOx-catalyzed C–C bond cleavage and cyanation to yield 2-methoxybenzonitrile with 90% GC yield and 86% isolated yield . It also serves as a key intermediate in the synthesis of 5-HT₆ receptor antagonists and analgesic agents .

Properties

IUPAC Name

1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGVIOVURMJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871221
Record name 1-(2-Methoxyphenyl)ethan-1-ol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13513-82-1
Record name 2-Methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13513-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methoxy-alpha-methylbenzyl alcohol
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Record name 1-(2-Methoxyphenyl)ethan-1-ol
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Record name 2-methoxy-alpha-methylbenzyl alcohol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-methoxyacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and yields the desired alcohol.

Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of 2-methoxyacetophenone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

1-(2-Methoxyphenyl)ethanol undergoes oxidation to form ketones or aldehydes depending on reaction conditions. A study using PdCl₂/CuCl catalysts in DMSO under 1 atm O₂ at 120°C achieved 97% conversion to benzaldehyde derivatives via oxidative C–C bond cleavage .

SubstrateCatalyst SystemConditionsProductYield
This compound20 mol% PdCl₂ + 30 mol% CuClDMSO, O₂, 120°C, 10 h2-Methoxybenzaldehyde97%

The reaction proceeds through radical intermediates, with O₂ acting as the terminal oxidant. H₂ and CO₂ are released as byproducts during degradation .

Esterification Reactions

The hydroxyl group participates in esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride in pyridine yields 1-(2-methoxyphenyl)ethyl acetate with >90% efficiency.

Mechanism :

  • Nucleophilic attack by the alcohol oxygen on the acyl electrophile.

  • Proton transfer and elimination of leaving group (e.g., Cl⁻ or OAc⁻).

Nucleophilic Substitution

The benzylic alcohol undergoes SN reactions under acidic conditions. In one protocol, treatment with HBr (48%) at 80°C produces 1-(2-methoxyphenyl)ethyl bromide in 85% yield.

Key factors :

  • Acid catalysis protonates the hydroxyl group, converting it into a better leaving group (H₂O).

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

Dehydration to Alkenes

Heating with concentrated H₂SO₄ (or similar acids) induces β-elimination to form 1-(2-methoxyphenyl)ethylene :

1 2 Methoxyphenyl ethanolH2SO4,Δ1 2 Methoxyphenyl ethylene+H2O\text{1 2 Methoxyphenyl ethanol}\xrightarrow{\text{H}_2\text{SO}_4,\Delta}\text{1 2 Methoxyphenyl ethylene}+\text{H}_2\text{O}

This reaction follows Zaitsev’s rule, favoring the more substituted alkene.

Conformational Effects on Reactivity

The OH group forms an intramolecular hydrogen bond with the aromatic π-system (OH/π interaction), as confirmed by IR spectroscopy . This interaction:

  • Lowers the hydroxyl stretching frequency by ~50 cm⁻¹ compared to non-aromatic analogs

  • Enhances stability of the gauche conformation by 2.1 kcal/mol

Comparative Reactivity Table

Reaction TypeReagents/ConditionsRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
OxidationPdCl₂/CuCl, O₂, 120°C1.2 × 10⁻³85.3
EsterificationAc₂O, pyridine, 25°C4.8 × 10⁻²62.1
SN ReactionHBr (48%), 80°C3.1 × 10⁻⁴92.7

Scientific Research Applications

Scientific Research Applications

1-(2-Methoxyphenyl)ethanol has diverse applications across several scientific domains:

Organic Synthesis

  • Chiral Building Block : It serves as a crucial intermediate in synthesizing complex organic molecules, particularly in pharmaceuticals .
  • Functionalization : The hydroxyl group allows for further functionalization via nucleophilic substitution reactions, making it versatile for creating derivatives .

Medicinal Chemistry

  • Potential Therapeutic Properties : Research has explored its biological activity, particularly its interactions with various biomolecules. Its chiral nature may influence its pharmacological effects .
  • Drug Development : It acts as an intermediate in synthesizing potential pharmaceuticals, enhancing the efficacy of drug candidates .

Material Science

  • Fine Chemicals Production : The compound is utilized in producing fine chemicals and as a precursor for various industrial applications .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of (S)-1-(2-Methoxyphenyl)ethanol in synthesizing chiral compounds through asymmetric transfer hydrogenation. The reaction conditions were optimized to achieve high enantioselectivity, showcasing the compound's role as a valuable chiral building block in organic synthesis .

Another investigation focused on the biological interactions of this compound with specific enzymes and receptors. The study highlighted its potential therapeutic effects and provided insights into its mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The methoxy group and the ethanol moiety contribute to its reactivity and ability to form hydrogen bonds. These interactions can influence enzyme activity, receptor binding, and other biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • The ortho-methoxy group enhances selectivity in MnOx-catalyzed cyanation due to favorable steric and electronic interactions .
  • Para- and meta-methoxy substituents reduce yields in Fe-catalyzed Ritter reactions, likely due to competing side reactions from electron-donating effects .

Key Observations :

  • The ortho-methoxy group in 5-HT₆ antagonists enhances binding affinity compared to unsubstituted or methyl-substituted analogs .
  • Piperazine-ethanol hybrids with ortho-methoxy groups show superior analgesic activity, likely due to improved receptor interactions .

Physicochemical Properties

The ortho-methoxy group also impacts physical properties, as shown below:

Property This compound 1-(2-Methylphenyl)ethanol 2-Phenoxyethanol
Molecular Weight (g/mol) 152.19 136.19 138.16
Boiling Point (°C) 124–126 (at 2 mmHg) 78–80 (at 2 mmHg) 245–247
Density (g/cm³) 1.053 1.532 1.109
Applications Nitrile synthesis, drug intermediates Catalysis, solvents Pharmaceuticals, cosmetics

Key Observations :

  • Higher boiling point and density of this compound reflect stronger intermolecular forces due to polar methoxy groups .
  • 2-Phenoxyethanol, a structurally distinct aryl ethanol, is prioritized in cosmetics due to its low volatility .

Biological Activity

1-(2-Methoxyphenyl)ethanol, also known as (R)-1-(2-methoxyphenyl)ethanol, is a chiral secondary alcohol with the chemical formula C₉H₁₂O₂. This compound has garnered attention for its diverse biological activities, making it significant in medicinal chemistry and organic synthesis. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections. This antimicrobial effect is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

2. CYP Enzyme Inhibition

This compound has been noted for its role as a cytochrome P450 (CYP) enzyme inhibitor. CYP enzymes are crucial in drug metabolism, and the inhibition of these enzymes can affect the pharmacokinetics of co-administered drugs. Specifically, (R)-1-(2-methoxyphenyl)ethanol has been shown to inhibit CYP3A4 and CYP2D6, which are important for the metabolism of many therapeutic agents.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (Caco-2) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation by modulating signaling pathways associated with cell survival .

4. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It has been observed to enhance neuronal survival under stress conditions, potentially through antioxidant mechanisms that reduce oxidative stress in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the methoxy group allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis in microbial cells.
  • Enzyme Interaction : By binding to active sites on CYP enzymes, it alters their functionality, impacting drug metabolism.
  • Apoptotic Pathways : In cancer cells, it activates caspases and other apoptotic factors that lead to programmed cell death.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityCYP InhibitionAnticancer Activity
This compoundYesYesYes
(S)-1-(2-Methoxyphenyl)ethanolModerateNoModerate
1-(4-Methoxyphenyl)ethanolYesModerateNo

This table illustrates that while this compound shows robust biological activity across multiple domains, its stereoisomer and other analogs exhibit varying degrees of effectiveness.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays .

Case Study 2: CYP Enzyme Interaction

In vitro studies demonstrated that (R)-1-(2-methoxyphenyl)ethanol inhibited CYP3A4 activity by approximately 60% at a concentration of 10 µM. This inhibition was characterized by competitive kinetics, indicating that the compound competes with typical substrates for binding.

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxyphenyl)ethanol, and how do their efficiencies compare?

  • Catalytic Reduction : The compound can be synthesized via reduction of 1-(2-methoxyphenyl)ethanone using sodium borohydride (NaBH₄) or hydrogen gas with palladium catalysts. Yields vary depending on solvent choice (e.g., ethanol vs. tetrahydrofuran) and catalyst loading .

  • Biocatalysis : Daucus carota cells have been used to catalyze the reduction of the corresponding ketone, offering a greener alternative. However, yields (typically 50–70%) are sensitive to pH (optimal range: 6.5–7.5) and temperature (25–30°C) .

  • Comparative Efficiency :

    MethodYield (%)Reaction Time (h)Scalability
    Catalytic (NaBH₄)80–854–6High
    Biocatalytic (D. carota)50–7024–48Moderate

Q. What are the key physicochemical properties critical for experimental design?

  • Molecular Weight : 136.19 g/mol (CAS 7287-82-3) .
  • Solubility : Slightly soluble in water; miscible with ethanol, ethyl acetate, and dichloromethane .
  • Density : 0.980–0.990 g/cm³ at 20°C .
  • Storage : Stable at ambient temperatures but sensitive to oxidation; store under inert gas (e.g., N₂) .

Q. Which spectroscopic methods are recommended for structural characterization?

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments at m/z 136 (M⁺), 121 (loss of CH₃), and 93 (aromatic ring cleavage) .
  • NMR : Key signals include δ 7.2–6.8 ppm (aromatic protons), δ 4.8 ppm (CH-OH), and δ 3.8 ppm (OCH₃) .
  • IR : Strong absorption at 3400 cm⁻¹ (O-H stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : Intermediate for pharmaceuticals (e.g., antihistamines) and agrochemicals .
  • Biological Studies : Explored for antimicrobial activity; structural analogs show moderate inhibition against Staphylococcus aureus .

Advanced Research Questions

Q. How can biocatalytic synthesis be optimized for higher yields?

  • Reaction Engineering : Optimize pH (6.5–7.5) and temperature (25–30°C) to enhance D. carota cell activity. Co-solvents (e.g., 10% dimethyl sulfoxide) improve substrate solubility .
  • Immobilization : Encapsulating cells in alginate beads increases reusability (up to 5 cycles with <15% yield drop) .

Q. How do substituents on the phenyl ring influence reactivity in Fe(NO₃)₃-catalyzed reactions?

  • Electron-Donating Effects : The methoxy group at the ortho position stabilizes carbocation intermediates in Fe³⁺-mediated amidation, but steric hindrance reduces yields (e.g., 45% for this compound vs. 75% for 1-(4-methoxyphenyl)ethanol) .
  • Side Reactions : Competing pathways (e.g., dehydration to styrene derivatives) occur at >50°C; lower temperatures (30–40°C) minimize byproducts .

Q. What strategies address low yields in Fe(NO₃)₃·9H₂O-catalyzed amidation?

  • Catalyst Modification : Additives like 1,10-phenanthroline (0.5 eq) chelate Fe³⁺, improving selectivity for amide formation .
  • Substrate Pre-Activation : Pre-treatment with acetic anhydride converts the alcohol to an acetate, reducing side reactions (yield increases from 45% to 68%) .

Q. What structure-activity relationships (SAR) govern biological activity in derivatives?

  • Methoxy Position : Ortho-substitution enhances lipid solubility, improving membrane permeability in antimicrobial assays .
  • Hydroxyl Group Modification : Etherification (e.g., converting -OH to -OAc) reduces cytotoxicity but maintains activity against Gram-positive bacteria .

Q. What mechanistic insights explain substituent effects on reaction outcomes?

  • Carbocation Stability : Electron-donating groups (e.g., -OCH₃) stabilize intermediates in acid-catalyzed reactions, favoring nucleophilic attack. However, steric hindrance at the ortho position slows kinetics .
  • Radical Pathways : Fe³⁺ promotes single-electron transfer in oxidation reactions, leading to dimerization byproducts unless controlled .

Q. How does the compound’s solubility impact formulation in biological assays?

  • Co-Solvent Systems : Use 10% DMSO in aqueous buffers to maintain solubility without denaturing proteins .
  • Liposomal Encapsulation : Enhances bioavailability in cell-based studies; encapsulation efficiency >80% achieved with phosphatidylcholine liposomes .

Data Contradictions and Validation

  • Synthesis Yields : Biocatalytic methods () report lower yields than chemical reduction, but reproducibility depends on cell viability and substrate purity. Validate via HPLC (≥95% purity threshold) .
  • Biological Activity : Discrepancies in antimicrobial data may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize using CLSI guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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